molecular formula C10H11BrN2O B581363 3-amino-4-bromo-N-cyclopropylbenzamide CAS No. 1175951-94-6

3-amino-4-bromo-N-cyclopropylbenzamide

Cat. No.: B581363
CAS No.: 1175951-94-6
M. Wt: 255.115
InChI Key: BAJRTARYUGKJOM-UHFFFAOYSA-N
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Description

3-amino-4-bromo-N-cyclopropylbenzamide is an organic compound with the molecular formula C10H11BrN2O It is a derivative of benzamide, featuring an amino group at the 3-position, a bromine atom at the 4-position, and a cyclopropyl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-bromo-N-cyclopropylbenzamide typically involves multi-step organic reactions. One common method starts with the bromination of aniline to obtain 4-bromoaniline. This intermediate is then subjected to a cyclopropylation reaction to introduce the cyclopropyl group. Finally, the benzamide moiety is formed through an amide coupling reaction with the appropriate carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-bromo-N-cyclopropylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-4-bromo-N-cyclopropylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-4-bromo-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4-bromo-N-cyclopropylbenzamide is unique due to the presence of both the amino and bromine substituents, along with the cyclopropyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

3-amino-4-bromo-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-8-4-1-6(5-9(8)12)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJRTARYUGKJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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